molecular formula C11H16O2 B096462 1-(1,1-Dimethylethoxy)-3-methoxybenzene CAS No. 15359-99-6

1-(1,1-Dimethylethoxy)-3-methoxybenzene

Cat. No. B096462
CAS RN: 15359-99-6
M. Wt: 180.24 g/mol
InChI Key: IQQYODCPWIXFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dimethylethoxy)-3-methoxybenzene, also known as DME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a colorless liquid that is soluble in organic solvents and has a characteristic odor. It has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism Of Action

The mechanism of action of 1-(1,1-Dimethylethoxy)-3-methoxybenzene is not fully understood, but it is believed to act as a methylating agent, which can modify the structure and function of biological molecules. 1-(1,1-Dimethylethoxy)-3-methoxybenzene has been shown to react with nucleophilic groups, such as thiols and amines, and can also undergo oxidative metabolism to form reactive intermediates.

Biochemical And Physiological Effects

1-(1,1-Dimethylethoxy)-3-methoxybenzene has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory, antitumor, and antioxidant properties. 1-(1,1-Dimethylethoxy)-3-methoxybenzene has also been shown to have neuroprotective effects, by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the mechanisms underlying these effects.

Advantages And Limitations For Lab Experiments

1-(1,1-Dimethylethoxy)-3-methoxybenzene has several advantages for use in lab experiments. It is a stable and easily handled compound that can be readily synthesized. It is also a versatile reagent that can be used in a wide range of reactions. However, 1-(1,1-Dimethylethoxy)-3-methoxybenzene has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-(1,1-Dimethylethoxy)-3-methoxybenzene. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of 1-(1,1-Dimethylethoxy)-3-methoxybenzene, which could lead to the discovery of new therapeutic applications. Additionally, the potential applications of 1-(1,1-Dimethylethoxy)-3-methoxybenzene in material science and agrochemicals could be further explored.

Synthesis Methods

The synthesis of 1-(1,1-Dimethylethoxy)-3-methoxybenzene involves the reaction between 1,3-dimethoxybenzene and 2-methyl-2-butanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes rearrangement to yield the final product. The yield of 1-(1,1-Dimethylethoxy)-3-methoxybenzene can be improved by optimizing the reaction conditions, such as temperature, concentration, and reaction time.

Scientific Research Applications

1-(1,1-Dimethylethoxy)-3-methoxybenzene has been investigated for its potential applications in various fields, including material science, pharmaceuticals, and agrochemicals. It has been used as a solvent in the synthesis of organic compounds and as a reagent in the preparation of biologically active molecules. 1-(1,1-Dimethylethoxy)-3-methoxybenzene has also been studied for its potential as a herbicide, due to its ability to inhibit the growth of certain plant species.

properties

CAS RN

15359-99-6

Product Name

1-(1,1-Dimethylethoxy)-3-methoxybenzene

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-methoxy-3-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-10-7-5-6-9(8-10)12-4/h5-8H,1-4H3

InChI Key

IQQYODCPWIXFPZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1=CC=CC(=C1)OC

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1)OC

Other CAS RN

15359-99-6

Origin of Product

United States

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